BILB 1941 - 494856-61-0

BILB 1941

Catalog Number: EVT-262217
CAS Number: 494856-61-0
Molecular Formula: C34H34N4O4
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BILB-1941 is a HCV NS5B polymerase inhibitor potentially for the treatment of HCV infection. BILB-1941 is the first thumb pocket 1 NS5B inhibitor that demonstrated antiviral activity in patients chronically infected with genotype 1 HCV. BILB 1941 monotherapy demonstrated antiviral activity against HCV genotype 1, but gastrointestinal intolerance precluded testing of higher doses.
Source and Classification

BILB 1941 belongs to the class of non-nucleoside inhibitors, which act by binding to allosteric sites on the viral polymerase, disrupting its function during the initiation phase of RNA synthesis. It is classified under antiviral agents specifically designed to combat hepatitis C virus infections .

Synthesis Analysis

The synthesis of BILB 1941 involves advanced organic chemistry techniques, including parallel synthesis methods that allow for the rapid generation and screening of various compounds. This approach led to the identification of BILB 1941 as a promising candidate due to its unique structure and mechanism of action against the NS5B polymerase . The technical details of its synthesis include:

  • Starting Materials: Specific precursors are utilized that contain functional groups amenable to further chemical modifications.
  • Reactions: Various organic reactions such as coupling, cyclization, and functional group transformations are employed to build the complex molecular structure.
  • Purification: After synthesis, compounds are purified using techniques like chromatography to isolate BILB 1941 from byproducts.
Molecular Structure Analysis

The molecular structure of BILB 1941 has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. The compound features a distinctive arrangement that allows it to fit into the thumb pocket of the NS5B polymerase, inhibiting its activity.

Structural Data

  • Molecular Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: Approximately 345.42 g/mol
  • Key Functional Groups: The structure includes aromatic rings, an amine group, and a sulfonamide moiety which contribute to its binding affinity and specificity for the target enzyme.
Chemical Reactions Analysis

BILB 1941 undergoes various chemical reactions during its interaction with the NS5B polymerase. The primary reaction involves:

  • Binding Mechanism: BILB 1941 binds to an allosteric site on the NS5B enzyme, causing conformational changes that prevent the enzyme from effectively catalyzing RNA synthesis.
  • Inhibition Pathway: By obstructing the initiation phase of RNA replication, BILB 1941 effectively reduces viral load in infected cells.

The technical details surrounding these reactions include kinetic studies that measure how quickly BILB 1941 inhibits polymerase activity compared to other inhibitors.

Mechanism of Action

The mechanism by which BILB 1941 exerts its antiviral effects involves several steps:

  1. Binding: The compound binds to the allosteric site on the NS5B polymerase.
  2. Conformational Change: This binding induces a change in the enzyme's conformation that inhibits its ability to initiate RNA synthesis.
  3. Viral Replication Interference: As a result, viral replication is significantly hindered, leading to reduced viral loads in patients.

Data from clinical trials indicate that BILB 1941 can decrease viral load by more than one log unit in some patients, although gastrointestinal side effects limited dose escalation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data can vary based on formulation.

Chemical Properties

  • Stability: BILB 1941 shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, affecting its absorption and distribution.

Relevant data from pharmacokinetic studies show linear plasma drug levels up to a certain dosage threshold, indicating predictable absorption characteristics .

Applications

The primary application of BILB 1941 is as an antiviral agent for treating chronic hepatitis C virus infections. Its development reflects a broader trend towards directly acting antiviral therapies that target specific stages of viral replication. Clinical trials have demonstrated its potential effectiveness when used alone or in combination with other antiviral agents .

Introduction to BILB 1941

Historical Context of HCV Treatment and the Emergence of Direct-Acting Antivirals (DAAs)

For decades, the treatment of chronic hepatitis C virus (HCV) infection relied on a combination of pegylated interferon-alpha (PEG-IFNα) and ribavirin. This regimen was associated with significant limitations, including severe side effects (flu-like symptoms, hematologic abnormalities, and neuropsychiatric effects) and suboptimal efficacy, particularly against genotype 1 HCV, the most prevalent genotype globally. Sustained virologic response (SVR) rates for genotype 1 patients were only 33%-42%, compared to approximately 90% for genotypes 2 and 3 [3] [5]. The high prevalence of genotype 1 infections in North America and Europe underscored the urgent need for more effective and tolerable therapies [2]. This therapeutic gap catalyzed intensive research into virally encoded targets essential for HCV replication, leading to the development of Direct-Acting Antivirals (DAAs). The concept of Specifically Targeted Antiviral Therapy for HCV (STAT-C) emerged, focusing on inhibiting key viral enzymes like the NS3/4A protease and the NS5B RNA-dependent RNA polymerase (RdRp) [3]. DAAs promised higher efficacy, shorter treatment durations, improved tolerability, and the potential for interferon-free regimens [3] [5].

Role of NS5B Polymerase in HCV Replication and Drug Targeting

The HCV NS5B polymerase is a critical enzyme responsible for viral RNA replication. Belonging to the family Flaviviridae, HCV possesses a positive-sense single-stranded RNA genome. NS5B, characterized as an RNA-dependent RNA polymerase (RdRp), catalyzes the synthesis of both minus-strand RNA (serving as the template) and plus-strand genomic RNA, utilizing the viral RNA as a template [2] [7]. Structurally, NS5B resembles a "right hand" composed of thumb, palm, and fingers domains. A unique feature of NS5B is its ability to initiate RNA synthesis de novo (without a primer), a mechanism believed to occur in vivo [2] [4].

The palm domain houses the catalytic site (GDD motif), which binds nucleotide triphosphates (NTPs) and catalyzes the nucleotidyl transfer reaction. This site is the target for nucleoside/nucleotide inhibitors (NIs), which act as chain terminators or confounders after incorporation into the growing RNA chain. In contrast, non-nucleoside inhibitors (NNIs) bind to allosteric sites distant from the catalytic center, inducing conformational changes that impair polymerase function, often specifically interfering with the initiation phase of RNA synthesis [2] [4] [10]. By 2007, four primary allosteric binding pockets for NNIs had been identified:

  • Thumb Pocket 1 (TP-1 or NNI site 1): Located near the base of the thumb domain.
  • Thumb Pocket 2 (TP-2 or NNI site 2): Situated near the fingertips.
  • Palm Pocket 1 (PP-1 or NNI site 3): Positioned in the palm domain near the active site.
  • Palm Pocket 2 (PP-2 or NNI site 4): Another site within the palm domain [2] [10].

Targeting NS5B offered significant advantages due to its essential role in replication and its high conservation across HCV genotypes, making it a prime candidate for DAA development [2] [4].

BILB 1941: Discovery as a First-in-Class Thumb Pocket 1 NS5B Inhibitor

BILB 1941 emerged from a focused drug discovery program by Boehringer Ingelheim aimed at identifying potent and specific inhibitors of the HCV NS5B polymerase. Researchers employed high-throughput screening and subsequent medicinal chemistry optimization based on indole-based inhibitors. A key challenge addressed during optimization was a metabolic liability common to early compounds in the series [1] [6]. Utilizing parallel synthesis techniques, scientists generated a sparse matrix of inhibitors designed to overcome this liability while maintaining potency against NS5B. This approach yielded compounds with improved in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Critical to the selection of BILB 1941 as a development candidate was "cassette" screening in rats, a technique allowing rapid assessment of oral absorption for multiple compounds simultaneously. This screening identified BILB 1941 as having favorable pharmacokinetic properties warranting further evaluation [1] [6]. Biochemical characterization confirmed BILB 1941 as a potent inhibitor of genotype 1b and 1a NS5B in enzymatic assays (EC₅₀ = 84 nM and 153 nM, respectively) and cell-based replicon systems [9]. Crucially, resistance profiling and structural studies (X-ray crystallography) definitively established that BILB 1941 bound to the Thumb Pocket 1 (TP-1) site of NS5B [1] [4] [10].

BILB 1941's historical significance lies in it being the first TP-1 NNI to demonstrate antiviral activity in humans chronically infected with genotype 1 HCV, providing clinical proof-of-concept for targeting this specific allosteric site [1] [6] [9]. Its discovery paved the way for subsequent, more successful TP-1 inhibitors like BI 207524 [1].

Table 1: Key Characteristics of BILB 1941

PropertyValue/DescriptionReference
TargetHCV NS5B RNA-dependent RNA Polymerase (RdRp) [1] [9]
Binding SiteThumb Pocket 1 (TP-1, NNI site 1) [1] [4]
Chemical ClassOptimized Indole derivative [1] [6]
Genotype 1b Replicon EC₅₀84 nM [9]
Genotype 1a Replicon EC₅₀153 nM [9]
Primary MilestoneFirst TP-1 inhibitor with demonstrated antiviral activity in HCV patients [1]

Table 2: Clinical Antiviral Activity of BILB 1941 in Genotype 1 HCV Patients

Dose (mg, q8h)Patients (n)Mean Max Δ log₁₀ HCV RNA (IU/mL)Response Rate (≥1 log₁₀ drop)Subtype Specificity (Response Rate)
108<0.5LowNot Reported
208<0.5LowNot Reported
408<0.5LowNot Reported
608<0.5LowNot Reported
808<0.5LowNot Reported
1008<0.5LowNot Reported
1508<0.5LowNot Reported
2008<0.5LowNot Reported
3008<0.5LowNot Reported
4505*>1.0 (Geometric Mean at Day 6)ModerateGenotype 1b: HigherGenotype 1a: Lower (2/32 vs 11/41)
Placebo~20Minimal FluctuationNoneN/A

Note: *Dose level discontinued early due to tolerability; only 5 patients received active drug at 450 mg. Clear dose-response trend (p=0.0025) and significant subtype difference (p=0.0086) observed [9].

Properties

CAS Number

494856-61-0

Product Name

BILB 1941

IUPAC Name

(E)-3-[4-[[1-[(3-cyclopentyl-1-methyl-2-pyridin-2-ylindole-6-carbonyl)amino]cyclobutanecarbonyl]amino]phenyl]prop-2-enoic acid

Molecular Formula

C34H34N4O4

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C34H34N4O4/c1-38-28-21-24(13-16-26(28)30(23-7-2-3-8-23)31(38)27-9-4-5-20-35-27)32(41)37-34(18-6-19-34)33(42)36-25-14-10-22(11-15-25)12-17-29(39)40/h4-5,9-17,20-21,23H,2-3,6-8,18-19H2,1H3,(H,36,42)(H,37,41)(H,39,40)/b17-12+

InChI Key

JBSNALXXNTWUEC-SFQUDFHCSA-N

SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6

Solubility

Soluble in DMSO

Synonyms

BILB-1941; BILB 1941; BILB1941; BILB-1941ZW; BILB 1941ZW; BILB1941ZW.

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)/C=C/C(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.